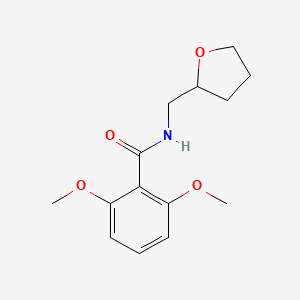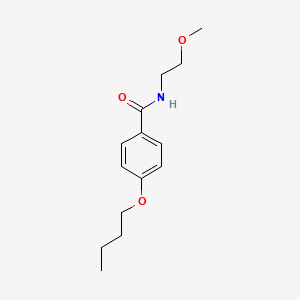![molecular formula C42H28N4O2 B4926729 N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide, commonly referred to as QNZ, is a small molecule inhibitor that has shown potential in various scientific research applications. QNZ belongs to the class of quinazoline-based compounds that have been extensively studied for their anti-cancer and anti-inflammatory properties.
Mécanisme D'action
QNZ inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. QNZ binds to the IKKβ kinase subunit of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. By inhibiting IKKβ, QNZ prevents the activation of NF-κB and the downstream signaling pathways that promote cell survival and inflammation.
Biochemical and Physiological Effects
QNZ has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. QNZ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
QNZ is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various cellular processes. QNZ is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, QNZ has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, QNZ has been shown to inhibit the activity of other kinases, such as JNK and p38, at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on QNZ. One area of interest is the development of QNZ analogs with improved solubility and selectivity for IKKβ. Another area of interest is the investigation of the potential of QNZ as a therapeutic agent for cancer and inflammatory diseases. Finally, the role of QNZ in regulating other signaling pathways, such as the MAPK and PI3K pathways, warrants further investigation.
Conclusion
In conclusion, QNZ is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the fields of cancer and inflammation. QNZ inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, leading to the inhibition of downstream signaling pathways. QNZ has several advantages and limitations for lab experiments, and there are several future directions for research on QNZ.
Méthodes De Synthèse
The synthesis of QNZ involves the reaction of 2-aminobenzophenone with 4-phenyl-6-quinazolinylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 1-naphthaldehyde in the presence of sodium ethoxide to obtain QNZ. The yield of QNZ is around 40%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
QNZ has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
Propriétés
IUPAC Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N4O2/c47-41(35-18-8-14-27-10-4-6-16-33(27)35)43-31-22-20-30(21-23-31)40-45-38-25-24-32(26-37(38)39(46-40)29-12-2-1-3-13-29)44-42(48)36-19-9-15-28-11-5-7-17-34(28)36/h1-26H,(H,43,47)(H,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQQKGRWHHZYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)


![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)


![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)